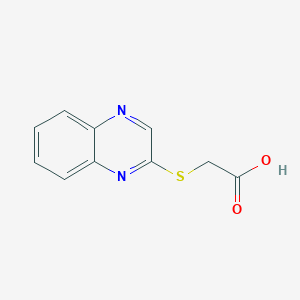

2-(Quinoxalin-2-ylthio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Quinoxalin-2-ylthio)acetic acid, commonly referred to as QAA, is an organic compound with promising potential in various fields of research and industry. It has a molecular weight of 220.25 g/mol .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied . A common approach is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

The molecular formula of 2-(Quinoxalin-2-ylthio)acetic acid is C10H8N2O2S . It is a nitrogen-containing heterocyclic compound .科学的研究の応用

Heterogeneous Catalysis

Quinoxalin-2(1H)-ones, which are related to the compound , have been used in heterogeneous catalysis reactions . These reactions are atomically economical, environmentally friendly, and sustainable, making them ideal for the preparation of a wide range of functionalized quinoxalin-2(1H)-ones . This has promising applications in materials science and medicinal chemistry .

Pharmaceutical Applications

Quinoxalin-2(1H)-ones have attracted great interest due to their wide applications in the pharmaceutical field . They have been used in the development of drugs for various diseases and conditions .

Materials Science

Quinoxalin-2(1H)-ones have found applications in the field of materials science . They have been used in the development of various materials, including graphitic phase carbon nitride, MOF, COF, ion exchange resin, piezoelectric materials, and microsphere catalysis .

Synthesis of Fine Chemicals

Heterogeneous catalysis, which involves quinoxalin-2(1H)-ones, plays an integral role in the production of over 80% of the world’s chemical products . This makes it a vital tool in the synthesis of fine chemicals .

Construction of C-B/Si/P/R F /X/Se Bonds

The future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions .

Enrichment of Heterogeneous Catalysts

Quinoxalin-2(1H)-ones are also used in the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials .

将来の方向性

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

作用機序

Target of Action

Quinoxalin-2(1h)-ones, a related class of compounds, have been studied for their interaction with various targets .

Mode of Action

Quinoxalin-2(1h)-ones have been reported to undergo c3–h acylation with α-oxo-carboxylic acids under thermo conditions, a reaction that proceeds via a radical process . Similarly, they can undergo C3 alkylation using trifluoroacetic acid as a hydrogen atom transfer reagent and air as an oxidant .

Biochemical Pathways

Quinoxalin-2(1h)-ones are known to be involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Result of Action

Related compounds, quinoxalin-2(1h)-ones, have been reported to undergo various chemical reactions, leading to the formation of different products .

Action Environment

It’s worth noting that certain reactions involving quinoxalin-2(1h)-ones have been reported to occur under specific conditions, such as thermo conditions and visible-light-mediated conditions .

特性

IUPAC Name |

2-quinoxalin-2-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZEFLYRWANSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352977 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinoxalin-2-ylthio)acetic acid | |

CAS RN |

69001-90-7 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)